

In Vivo Validation of LXR Inverse Agonist Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: SR9186

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This guide provides a comparative analysis of the in vivo validation of the mechanism of action of Liver X Receptor (LXR) inverse agonists, focusing on the representative compounds SR9238 and SR9243. As no information is publicly available for "**SR9186**," it is presumed to be a related compound within the same chemical series. This document compares their performance with LXR agonists, supported by experimental data, and details the methodologies employed in these key studies.

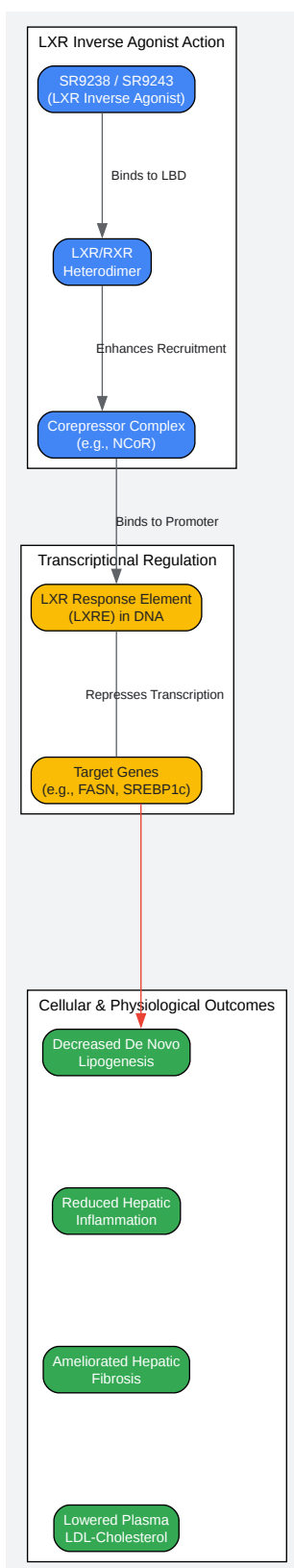
Introduction

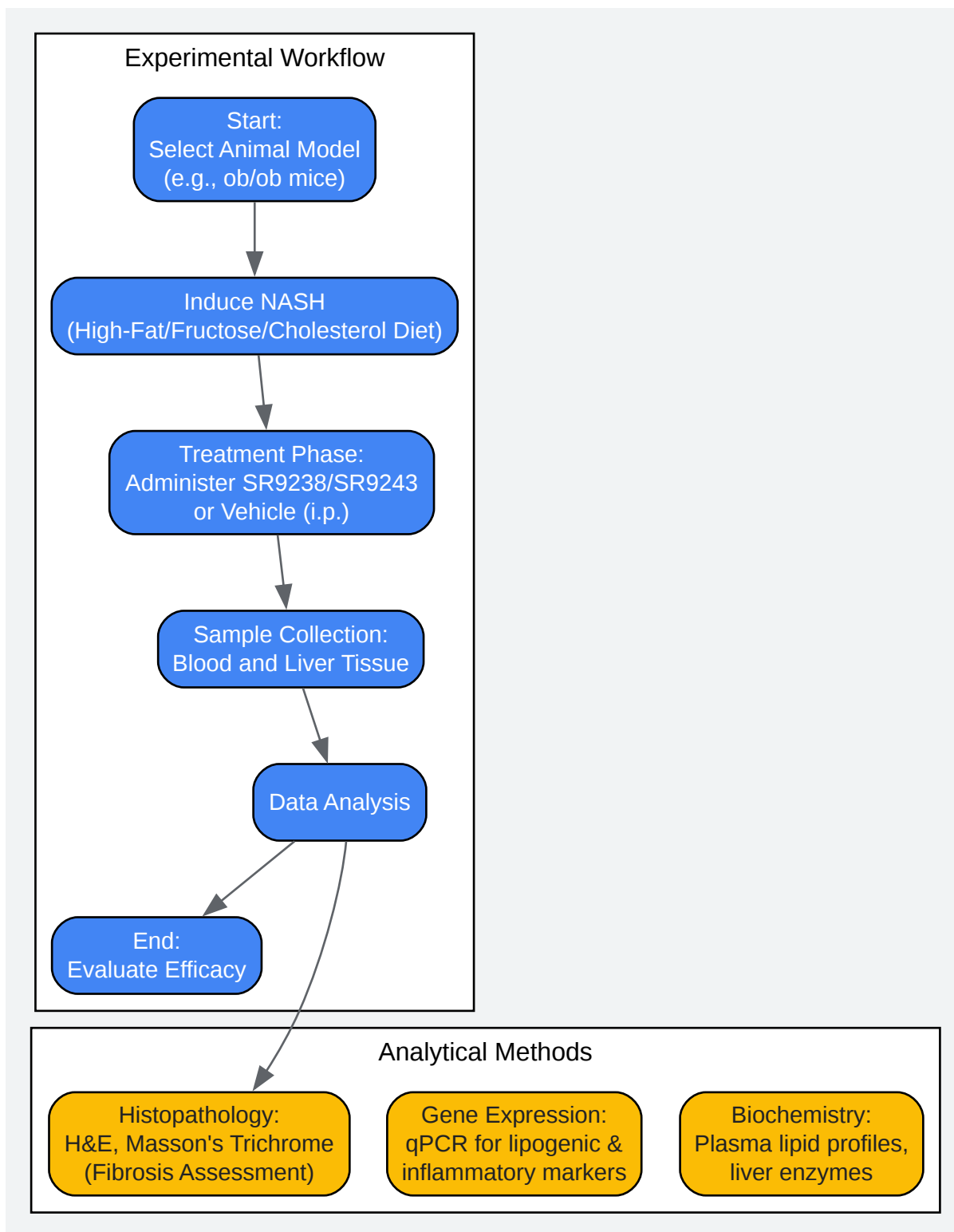
Liver X Receptors (LXRs), comprising LXR α and LXR β , are nuclear receptors that are crucial regulators of cholesterol, lipid, and glucose metabolism.[1][2] While LXR agonists have been explored for their therapeutic potential in atherosclerosis due to their role in promoting reverse cholesterol transport, their clinical utility has been hampered by the induction of hepatic steatosis and hypertriglyceridemia.[1] LXR inverse agonists, such as SR9238 and SR9243, represent an alternative therapeutic strategy. These compounds suppress the basal activity of LXRs, thereby inhibiting the expression of genes involved in lipogenesis without the deleterious side effects associated with LXR activation.[1][2]

Mechanism of Action: LXR Inverse Agonism

Unlike LXR agonists which activate the receptor and recruit coactivators, LXR inverse agonists bind to LXRs and enhance the recruitment of corepressor proteins.[1] This stabilization of the

LXR-corepresssor complex leads to the transcriptional repression of LXR target genes, most notably those involved in de novo lipogenesis (DNL) such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c).[\[1\]](#)[\[3\]](#)





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